![molecular formula C7H5BrN2O3 B1595575 N-(2-bromo-5-nitrophenyl)formamide CAS No. 98556-09-3](/img/structure/B1595575.png)
N-(2-bromo-5-nitrophenyl)formamide
Overview
Description
“N-(2-bromo-5-nitrophenyl)formamide” is a chemical compound with the molecular formula C7H5BrN2O3 . It has a molecular weight of 245.03 g/mol .
Molecular Structure Analysis
“N-(2-bromo-5-nitrophenyl)formamide” contains a total of 18 bonds; 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-bromo-5-nitrophenyl)formamide” are not fully known. The boiling point, melting point, and density are not available .Scientific Research Applications
Carcinogenicity Studies
Early research demonstrated the carcinogenic potential of compounds structurally similar to N-(2-bromo-5-nitrophenyl)formamide. For instance, studies on N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide showed significant incidences of urinary bladder carcinomas in treated animals, highlighting the compound's toxicological relevance (Ertürk, Cohen, Bryan, 1970). Similarly, another investigation revealed the compound as an effective bladder carcinogen, further underlining the importance of understanding the biological effects of such chemical structures (Ertürk et al., 1967).
Organic Synthesis Methodologies
Research into N-substituted formamides, which are structurally related to N-(2-bromo-5-nitrophenyl)formamide, has unveiled versatile applications in organic synthesis. For instance, the palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides as an amide source has been developed, offering a carbon-monoxide-free pathway to synthesize amides (Sawant et al., 2011). This methodology illustrates the utility of formamide derivatives in creating valuable chemical bonds without the need for toxic carbon monoxide gas.
Synthesis of Pharmaceuticals
The synthesis of chloramphenicol, an essential antibiotic, has been demonstrated via a new intermediate, 4-para-Nitrophenyl-5-formamido-1,3-dioxane, showcasing the critical role of formamide derivatives in pharmaceutical synthesis (Hazra, Pore, Maybhate, 1997). This approach underscores the importance of formamide derivatives in developing synthetic pathways for drugs.
Herbicidal Activity Investigations
Investigations into N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl] substituted formamide derivatives aimed at designing novel herbicides demonstrated that while these compounds were synthesized successfully, they showed no significant herbicidal activities at tested concentrations (Li Yuan-xiang, 2011). This result is an example of the diverse applications and studies being conducted on formamide derivatives, even when the outcomes do not always meet the initial expectations.
Safety And Hazards
properties
IUPAC Name |
N-(2-bromo-5-nitrophenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLSWFOQJOHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325438 | |
Record name | N-(2-bromo-5-nitrophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-5-nitrophenyl)formamide | |
CAS RN |
98556-09-3 | |
Record name | N-(2-bromo-5-nitrophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.